molecular formula C11H10BrNO B1624489 4-Bromo-7-methoxy-2-methylquinoline CAS No. 651042-71-6

4-Bromo-7-methoxy-2-methylquinoline

Cat. No.: B1624489
CAS No.: 651042-71-6
M. Wt: 252.11 g/mol
InChI Key: PDBRKLPZZOUBFI-UHFFFAOYSA-N
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Description

4-Bromo-7-methoxy-2-methylquinoline (Molecular Formula: C₁₁H₁₀BrNO) is a brominated quinoline derivative characterized by a methoxy group at the 7-position and a methyl group at the 2-position of the quinoline core. The compound’s molecular weight is approximately 251.11 g/mol, calculated from its formula . Its SMILES notation is CC1=CC(=C2C=CC(=CC2=N1)OC)Br, and its InChIKey is PDBRKLPZZOUBFI-UHFFFAOYSA-N, indicating a unique structural fingerprint . Predicted collision cross-section (CCS) values for its adducts range from 144.3–150.3 Ų, suggesting moderate molecular size and polarity .

Properties

IUPAC Name

4-bromo-7-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-7-5-10(12)9-4-3-8(14-2)6-11(9)13-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBRKLPZZOUBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468430
Record name 4-Bromo-7-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651042-71-6
Record name 4-Bromo-7-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 651042-71-6
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-methoxy-2-methylquinoline can be achieved through several methods. One common approach involves the bromination of 7-methoxy-2-methylquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-methoxy-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, amines, and thiols.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azido, amino, or thiol-substituted quinolines can be formed.

    Coupling Products: Biaryl compounds with various functional groups.

    Oxidation Products: Quinoline N-oxides or other oxidized derivatives.

Scientific Research Applications

4-Bromo-7-methoxy-2-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-7-methoxy-2-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and methoxy groups can influence the compound’s electronic properties, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions or functional groups, impacting reactivity, solubility, and biological activity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
4-Bromo-7-methoxy-2-methylquinoline C₁₁H₁₀BrNO 251.11 7-OCH₃, 2-CH₃ Predicted CCS: 144.3 Ų (M+H⁺); potential synthetic intermediate
4-Bromo-7-methoxy-2-phenylquinoline C₁₆H₁₂BrNO 314.18 7-OCH₃, 2-C₆H₅ Higher molecular weight; phenyl group increases steric hindrance
4-Bromo-7-methoxy-2-(trifluoromethyl)quinoline C₁₁H₇BrF₃NO 306.08 7-OCH₃, 2-CF₃ Trifluoromethyl enhances lipophilicity; CAS 89446-63-9
7-Bromo-4-hydroxy-2-propylquinoline C₁₂H₁₂BrNO 266.13 4-OH, 2-C₃H₇ Hydroxyl group improves solubility; CAS 1070879-97-8
5-Bromo-8-methoxy-2-methylquinoline C₁₁H₁₀BrNO 251.11 8-OCH₃, 2-CH₃ (positional isomer) Altered methoxy position affects electronic properties
8-Bromo-7-fluoro-2-methoxyquinoline C₁₀H₇BrFNO 256.07 7-F, 8-Br, 2-OCH₃ Fluorine substituent increases metabolic stability; CAS 1001322-87-7

Key Comparative Insights

Methoxy positioning influences electronic properties. For example, 5-Bromo-8-methoxy-2-methylquinoline (methoxy at 8-position) may exhibit altered reactivity in electrophilic substitution compared to the 7-methoxy analog .

Physicochemical Properties: The trifluoromethyl group in 4-Bromo-7-methoxy-2-(trifluoromethyl)quinoline significantly increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability in drug design . Hydroxyl groups (e.g., in 7-Bromo-4-hydroxy-2-propylquinoline) improve aqueous solubility but may reduce stability under acidic conditions .

Biological and Synthetic Applications: Brominated quinolines are key intermediates in synthesizing bioactive molecules. For example, 7-Bromo-4-chloro-2-methylquinoline (CAS 14352-34-2) is a precursor in antimalarial drug development . Fluorinated derivatives like 8-Bromo-7-fluoro-2-methoxyquinoline are explored for their enhanced metabolic stability and binding affinity in central nervous system targets .

Biological Activity

4-Bromo-7-methoxy-2-methylquinoline is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article delves into its biological activity, including anti-inflammatory effects, potential anticancer properties, and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrNC_{10}H_{8}BrN, with a molecular weight of approximately 238.08 g/mol. The compound features a bromine atom at the 4-position, a methoxy group at the 7-position, and a methyl group at the 2-position of the quinoline ring. This arrangement of functional groups plays a crucial role in its biological activity.

Anti-inflammatory Effects

Research has indicated that this compound exhibits significant anti-inflammatory properties. These effects are primarily attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, studies have shown that this compound can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses .

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in cancer cells that are sensitive to quinoline derivatives. Notably, it has shown promising results against colorectal adenocarcinoma and non-small-cell lung cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes.
  • Modulation of Signaling Pathways : It is believed to interfere with key signaling pathways, including those mediated by nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are crucial in regulating inflammation and cancer cell survival .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that this compound exhibits favorable absorption and distribution characteristics. However, further research is needed to fully elucidate its metabolism and excretion profiles.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with other structurally similar quinoline derivatives:

Compound NameStructure FeaturesBiological Activity
5-Bromo-8-methoxy-2-methylquinoline Bromine at position 5; methoxy at position 8Antimicrobial properties
This compound Bromine at position 4; methoxy at position 7Anti-inflammatory effects
6-Bromo-2-methylquinoline Bromine at position 6; no methoxy groupAntitubercular activity
7-Bromo-6-methoxy-2-methylquinoline Bromine at position 7; methoxy at position 6Anticancer properties

This table illustrates how variations in the positioning of functional groups influence the biological activities of these compounds.

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives, including this compound:

  • Anti-inflammatory Study : A study demonstrated that treatment with this compound significantly reduced inflammation markers in animal models of arthritis .
  • Cancer Cell Line Research : In vitro tests revealed that this compound inhibited growth in various cancer cell lines, with IC50 values indicating strong antiproliferative activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-7-methoxy-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
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